molecular formula C16H23NO3 B2720932 Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate CAS No. 2133859-22-8

Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B2720932
CAS RN: 2133859-22-8
M. Wt: 277.364
InChI Key: ANNMALSXCZGXFW-ZIAGYGMSSA-N
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Description

Tert-butyl compounds are often used in organic chemistry due to their unique reactivity patterns . They are typically involved in chemical transformations, biosynthetic and biodegradation pathways, and may have potential applications in biocatalytic processes .


Molecular Structure Analysis

The molecular structure of a compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. For example, a similar compound, tert-Butyl [(3R,4S)-3-vinylpiperidin-4-yl]acetate, has a molecular formula of C13H23NO2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its molecular weight, chemical formula, and other related properties. For instance, a similar compound, tert-Butyl [(3R,4S)-3-vinylpiperidin-4-yl]acetate, has an average mass of 225.327 Da and a monoisotopic mass of 225.172882 Da .

Scientific Research Applications

Synthesis and Tautomerism

The study of "3-Hydroxypyrroles" by Momose et al. (1979) includes the synthesis and tautomerism analysis of N-alkyl-3-hydroxypyrroles and their derivatives, demonstrating the application of tert-butyl esters in the synthesis of complex organic compounds. This research provides insights into the behavior of hydroxypyrroles, which are structurally related to tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate, offering a foundation for understanding the properties and reactivity of similar compounds Momose et al., 1979.

Nucleophilic Substitutions and Radical Reactions

Jasch et al. (2012) discuss the versatility of tert-butyl phenylazocarboxylates in organic synthesis, highlighting their utility in nucleophilic substitutions and radical reactions. This work underscores the potential of tert-butyl-based compounds in modifying benzene rings through various chemical reactions, reflecting the broader applicability of tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate in synthetic strategies Jasch et al., 2012.

Chiral Auxiliary Applications

The synthesis and applications of a new chiral auxiliary, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, by Studer et al. (1995), illustrate the role of tert-butyl-based compounds in enantioselective synthesis. This research demonstrates how such compounds can be employed as auxiliaries and building blocks in peptide synthesis, highlighting their significance in producing enantiomerically pure compounds Studer et al., 1995.

Intermediate in Synthesis

The work by Xin-zhi (2011) on the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate showcases the use of tert-butyl-based compounds as intermediates in the synthesis of novel inhibitors. This research presents a stepwise synthesis approach, highlighting the compound's role in producing pharmacologically relevant molecules Xin-zhi, 2011.

Stereoselective Syntheses

Boev et al. (2015) explore the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate, demonstrating the compound's utility in producing stereoisomers with potential biological activity. This study reflects the broader applicability of tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate in stereoselective organic synthesis Boev et al., 2015.

Safety and Hazards

Safety and hazard information is crucial for handling chemical compounds. For example, a similar compound, tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate, has been classified as an eye irritant and skin irritant .

properties

IUPAC Name

tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-13(14(18)11-17)9-12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNMALSXCZGXFW-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3R,4S)-3-benzyl-4-hydroxypyrrolidine-1-carboxylate

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